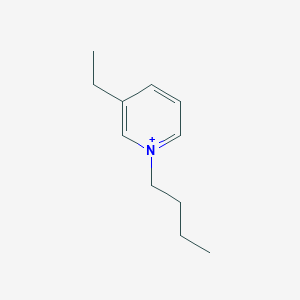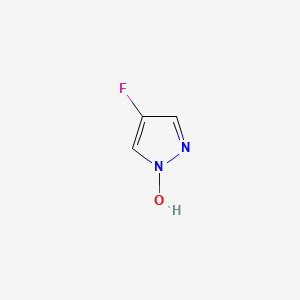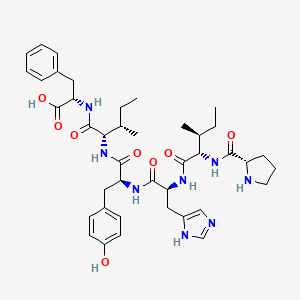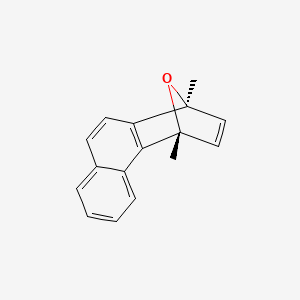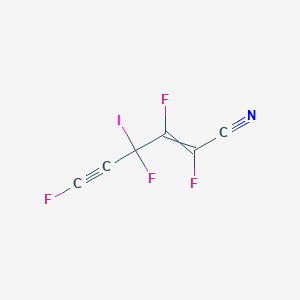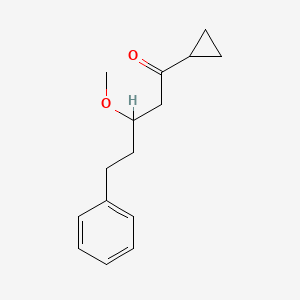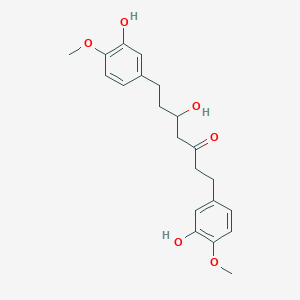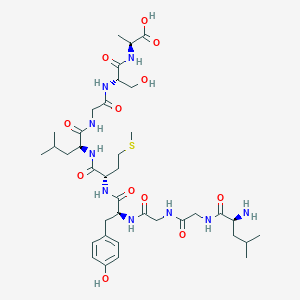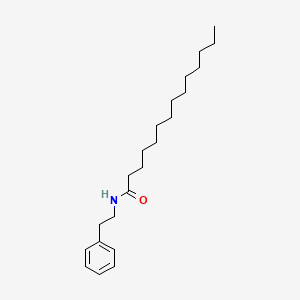
N-(2-Phenylethyl)tetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenylethyl)tetradecanamide: is a fatty amide compound with the molecular formula C22H37NO It is characterized by a long hydrocarbon chain (tetradecane) attached to an amide group, which is further connected to a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)tetradecanamide typically involves the reaction of tetradecanoic acid with 2-phenylethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production.
化学反応の分析
Types of Reactions: N-(2-Phenylethyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives of this compound.
Reduction: N-(2-Phenylethyl)tetradecylamine.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
科学的研究の応用
N-(2-Phenylethyl)tetradecanamide has several applications in scientific research, including:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of N-(2-Phenylethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The long hydrocarbon chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems. The amide bond provides stability and resistance to hydrolysis, ensuring the compound’s persistence in various environments.
類似化合物との比較
N-(2-Phenylethyl)hexadecanamide: Similar structure with a hexadecane chain instead of tetradecane.
N-(2-Phenylethyl)dodecanamide: Similar structure with a dodecane chain instead of tetradecane.
N-(2-Phenylethyl)octadecanamide: Similar structure with an octadecane chain instead of tetradecane.
Uniqueness: N-(2-Phenylethyl)tetradecanamide is unique due to its specific chain length, which influences its physical and chemical properties. The tetradecane chain provides a balance between hydrophobicity and solubility, making it suitable for various applications. Additionally, the phenylethyl group offers potential for functionalization and interaction with biological targets, enhancing its versatility in research and industrial applications.
特性
CAS番号 |
858481-62-6 |
|---|---|
分子式 |
C22H37NO |
分子量 |
331.5 g/mol |
IUPAC名 |
N-(2-phenylethyl)tetradecanamide |
InChI |
InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(24)23-20-19-21-16-13-12-14-17-21/h12-14,16-17H,2-11,15,18-20H2,1H3,(H,23,24) |
InChIキー |
ANKKFXJHCGAFIY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
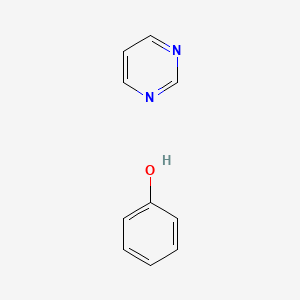

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
